3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
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Overview
Description
3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride, which provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Nitration: This compound can be nitrated to form 3-nitro derivatives using a mixture of sulfuric and nitric acids.
Reduction: The chlorine atom in the 2-position can be removed by hydrogenation over Raney nickel.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Nitration: Sulfuric acid and nitric acid are commonly used for nitration reactions.
Reduction: Raney nickel is used as a catalyst for hydrogenation reactions.
Substitution: Various nucleophiles can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
Nitration: 3-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.
Reduction: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives without the chlorine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Lacks the chlorine and aldehyde groups, making it less reactive.
2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: Similar structure but lacks the aldehyde group.
3-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole:
Uniqueness
3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde is unique due to the presence of both chlorine and aldehyde functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O/c8-7-5(4-11)9-6-2-1-3-10(6)7/h4H,1-3H2 |
InChI Key |
CFLYNGQAPOIRMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=C(N2C1)Cl)C=O |
Origin of Product |
United States |
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